2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine typically involves the condensation of appropriate thiophene and pyrrole precursors. One common method includes the reaction of 2-bromo-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one with ethanamine under specific conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted thiophene-pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acid: Known for its biological activities and used as a scaffold in medicinal chemistry.
Thieno[3,2-b]pyrrole-5-carboxamides: Investigated for their antiviral properties.
Uniqueness
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various advanced applications in organic electronics and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H10N2S |
---|---|
Molekulargewicht |
166.25 g/mol |
IUPAC-Name |
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine |
InChI |
InChI=1S/C8H10N2S/c9-3-1-6-5-10-8-7(6)2-4-11-8/h2,4-5,10H,1,3,9H2 |
InChI-Schlüssel |
ZPWYDLSJSVDWHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C(=CN2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.